5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide
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Overview
Description
“5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide” is a potent inhibitor of Factor Xa (FXa), a coagulation enzyme . It is a derivative of oxazolidinone and has been identified as a promising candidate for the development of safe and orally available anticoagulants .
Synthesis Analysis
The synthesis of this compound involves several steps. The key components of the process involve the synthesis of 4-(4-aminophenyl)-3-morpholinone using nitro aniline . This is followed by condensation with an appropriate synthon . The exact details of the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The X-ray crystal structure of this compound in complex with human FXa has been determined . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation and ring closure reactions . The exact details of these reactions can be found in the referenced papers .Scientific Research Applications
Allosteric Modulation of CB1 Receptor
Optimization of Chemical Functionalities for CB1 Receptor Modulation : A study focused on the structural requirements of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1). By manipulating chemical functionalities, researchers identified key factors that significantly impact the binding affinity and cooperativity of CB1 modulators. This research underscores the importance of specific structural attributes, including chain length and electron withdrawing groups, for the development of potent CB1 allosteric modulators (Khurana et al., 2014).
Antimicrobial and Herbicidal Activities
Antibacterial and Herbicidal Activity of Carboxanilides : A series of ring-substituted 2-hydroxynaphthalene-1-carboxanilides were prepared and tested for their antimicrobial activity against various strains, including Staphylococcus aureus and Mycobacterium species, as well as their ability to inhibit photosynthetic electron transport in plants. This study highlights the potential of such compounds in developing new antibacterial and herbicidal agents, demonstrating the versatility of naphthalene carboxanilides in scientific research (Goněc et al., 2013).
Catalytic Activity in Organic Synthesis
Synthesis and Catalytic Activity of Co(II) and Fe(II) Phthalocyanines : Research into the synthesis and characterization of novel iron(II) and cobalt(II) phthalocyanine complexes derived from phthalonitrile derivatives has shown these complexes to be effective catalysts for the oxidation of cyclohexene. This work contributes to the field of green chemistry by providing insights into the use of metal complexes as catalysts for organic transformations, highlighting the importance of synthetic versatility in the development of environmentally friendly catalytic processes (Saka et al., 2013).
Antitubercular Activity
Synthesis of Novel Carboxamides as Antitubercular Agents : A series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides was synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. This study exemplifies the ongoing search for effective antitubercular agents and highlights the potential of thiophene derivatives in the treatment of tuberculosis (Marvadi et al., 2020).
Mechanism of Action
Target of Action
The primary target of the compound 5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for antithrombotic therapy .
Mode of Action
This compound acts as a highly potent and selective, direct FXa inhibitor . The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
The compound affects the coagulation cascade by inhibiting FXa. This inhibition disrupts the conversion of prothrombin to thrombin, a key step in the coagulation cascade . The downstream effects include a reduction in clot formation and a potential decrease in the risk of thromboembolic diseases .
Pharmacokinetics
The compound’s interaction with the s1 subsite of fxa suggests good oral bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of FXa and the subsequent disruption of the coagulation cascade . This results in a reduction in clot formation, which can help prevent thromboembolic diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature and humidity Additionally, the compound’s efficacy could be influenced by the patient’s physiological state, such as the presence of other medications or health conditions
Biochemical Analysis
Biochemical Properties
5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide has been identified as a potent inhibitor of the coagulation enzyme Factor Xa . This interaction suggests that it may play a significant role in biochemical reactions related to blood coagulation. The compound’s interaction with Factor Xa is facilitated by the neutral ligand chlorothiophene in the S1 subsite .
Cellular Effects
The cellular effects of this compound are primarily related to its inhibition of Factor Xa. This inhibition can influence various cellular processes, particularly those related to blood coagulation
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to Factor Xa . The compound’s high affinity for Factor Xa is due to the interaction of the neutral ligand chlorothiophene in the S1 subsite . This interaction results in the inhibition of Factor Xa, thereby influencing the process of blood coagulation.
Temporal Effects in Laboratory Settings
It is known that the compound exhibits excellent stability .
Metabolic Pathways
Given its role as a Factor Xa inhibitor, it is likely to be involved in the coagulation pathway .
Properties
IUPAC Name |
5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S/c1-20-13-7-6-12(10-4-2-3-5-11(10)13)18-16(19)14-8-9-15(17)21-14/h2-9H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWDNGOXKOWTKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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